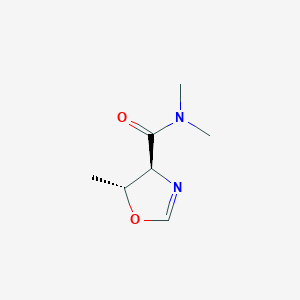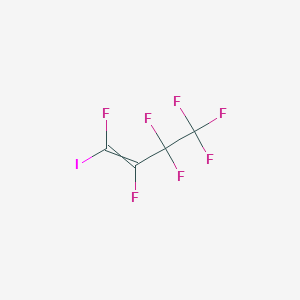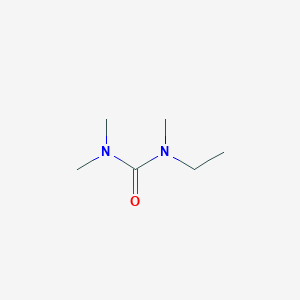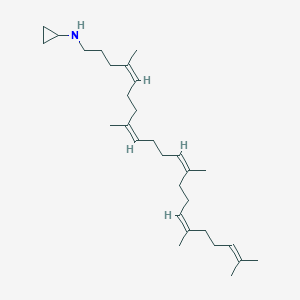
Trisnorsqualene CA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisnorsqualene CA is a natural compound found in the liver of deep-sea sharks. It has gained attention in the scientific community due to its potential applications in medicine, cosmetics, and biotechnology. Trisnorsqualene CA belongs to the family of squalene compounds, which are widely used in the pharmaceutical and cosmetic industries.
Mecanismo De Acción
The mechanism of action of trisnorsqualene CA is not fully understood, but it is believed to work by regulating the expression of genes involved in inflammation, oxidative stress, and cell proliferation. Trisnorsqualene CA has been shown to inhibit the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes.
Efectos Bioquímicos Y Fisiológicos
Trisnorsqualene CA has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both involved in the development of many diseases. Trisnorsqualene CA has also been shown to improve glucose metabolism and insulin sensitivity, which could be beneficial in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trisnorsqualene CA has several advantages for lab experiments. It is a natural compound that is readily available from the liver oil of deep-sea sharks. Trisnorsqualene CA is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of trisnorsqualene CA is that it is not very water-soluble, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for research on trisnorsqualene CA. One direction is to further investigate its potential use in treating cardiovascular disease, diabetes, and neurodegenerative disorders. Another direction is to study its effects on the gut microbiome, which has been shown to play a role in many diseases. Additionally, more research is needed to fully understand the mechanism of action of trisnorsqualene CA and how it interacts with other compounds in the body.
Conclusion
In conclusion, trisnorsqualene CA is a natural compound found in the liver of deep-sea sharks that has potential applications in medicine, cosmetics, and biotechnology. Its anti-inflammatory, antioxidant, and anti-tumor properties make it a promising candidate for the treatment of many diseases. Trisnorsqualene CA has several advantages for lab experiments, but its limited water solubility can pose a challenge. Future research on trisnorsqualene CA could lead to new treatments for a range of diseases and a better understanding of its mechanism of action.
Métodos De Síntesis
Trisnorsqualene CA can be synthesized from 3,4-didehydrosqualene, which is obtained from the liver oil of deep-sea sharks. The synthesis method involves several steps, including hydrogenation, isomerization, and dehydrogenation. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Trisnorsqualene CA has a wide range of potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. Trisnorsqualene CA has also been studied for its potential use in treating cardiovascular disease, diabetes, and neurodegenerative disorders.
Propiedades
Número CAS |
123594-76-3 |
|---|---|
Nombre del producto |
Trisnorsqualene CA |
Fórmula molecular |
C30H51N |
Peso molecular |
425.7 g/mol |
Nombre IUPAC |
N-[(4Z,8Z,12Z,16Z)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenyl]cyclopropanamine |
InChI |
InChI=1S/C30H51N/c1-25(2)13-9-16-28(5)19-10-17-26(3)14-7-8-15-27(4)18-11-20-29(6)21-12-24-31-30-22-23-30/h13-15,19-20,30-31H,7-12,16-18,21-24H2,1-6H3/b26-14-,27-15-,28-19-,29-20- |
Clave InChI |
AWTJYTFLSJBJTO-BOAQROBCSA-N |
SMILES isomérico |
CC(=CCC/C(=C\CC/C(=C\CC/C=C(/C)\CC/C=C(/C)\CCCNC1CC1)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCNC1CC1)C)C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCNC1CC1)C)C)C |
Sinónimos |
trisnorsqualene CA trisnorsqualene cyclopropylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B37627.png)
![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)
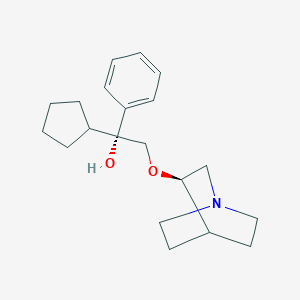

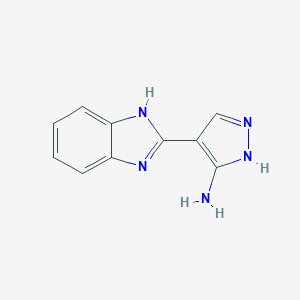
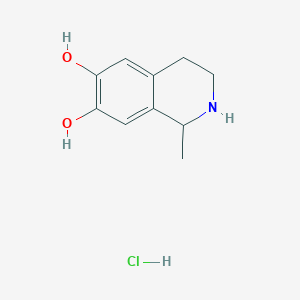
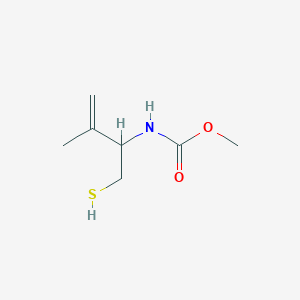
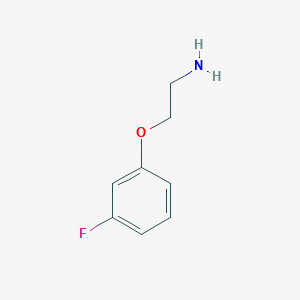
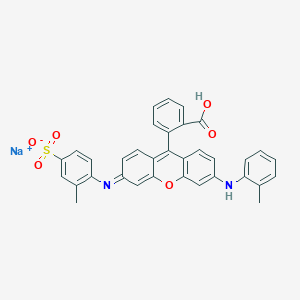
![7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B37648.png)
